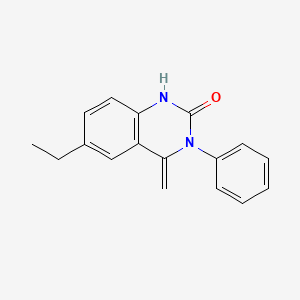![molecular formula C21H12ClNO5 B11598154 2-[5-(4-chlorophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B11598154.png)
2-[5-(4-chlorophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(4-Chlorophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]benzoic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a chlorophenoxy group and a benzoic acid moiety. It is often used in research due to its potential biological activities and its role as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Chlorophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]benzoic acid typically involves multiple steps:
Condensation Reaction: The initial step involves the condensation of 4-chlorophenol with phthalic anhydride to form 4-chlorophenoxyphthalic anhydride.
Cyclization: This intermediate undergoes cyclization in the presence of a suitable catalyst to form the isoindole structure.
Substitution Reaction: The final step involves the substitution of the benzoic acid group onto the isoindole ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-[5-(4-Chlorophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxy, amino, or thiol-substituted isoindoles.
Aplicaciones Científicas De Investigación
2-[5-(4-Chlorophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[5-(4-Chlorophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]benzoic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorophenoxyacetic acid: A simpler compound with similar structural features but different biological activities.
2,4-Dichlorophenoxyacetic acid: Another related compound used as a herbicide.
4-(4-Chlorophenoxy)benzoic acid: Shares the chlorophenoxy group but differs in the rest of the structure.
Uniqueness
2-[5-(4-Chlorophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]benzoic acid is unique due to its complex structure, which imparts specific chemical and biological properties not found in simpler analogs. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C21H12ClNO5 |
|---|---|
Peso molecular |
393.8 g/mol |
Nombre IUPAC |
2-[5-(4-chlorophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid |
InChI |
InChI=1S/C21H12ClNO5/c22-12-5-7-13(8-6-12)28-14-9-10-15-17(11-14)20(25)23(19(15)24)18-4-2-1-3-16(18)21(26)27/h1-11H,(H,26,27) |
Clave InChI |
BRBYXKGFQSYBON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(3-ethoxy-4-hydroxyphenyl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B11598073.png)
![11-(2-bromo-4,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11598080.png)
![ethyl 1-[(5Z)-5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-3-carboxylate](/img/structure/B11598092.png)
![N'-({2-[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)pyridine-4-carboximidamide](/img/structure/B11598098.png)
![4-[(E)-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]benzoic acid](/img/structure/B11598105.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B11598112.png)
![(5Z)-2-(3-chlorophenyl)-5-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11598114.png)
![2-(4-{2-[(2-Chlorophenyl)carbonyl]hydrazinyl}-4-oxobutan-2-yl)-5-methylhexanoic acid](/img/structure/B11598132.png)
![(2Z)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11598147.png)
![(3Z)-3-[2-(4-tert-butylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11598152.png)
![2-methoxyethyl 8-methyl-4-oxo-6-[4-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11598157.png)
![6-(2-butoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B11598158.png)
![2-{(5E)-6-oxo-5-[2-(pentyloxy)benzylidene]-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B11598178.png)

